N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS No.: 877650-13-0
Cat. No.: VC5552369
Molecular Formula: C17H14ClN3O2
Molecular Weight: 327.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877650-13-0 |
|---|---|
| Molecular Formula | C17H14ClN3O2 |
| Molecular Weight | 327.77 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H14ClN3O2/c1-10-3-6-15-19-8-13(17(23)21(15)9-10)16(22)20-12-5-4-11(2)14(18)7-12/h3-9H,1-2H3,(H,20,22) |
| Standard InChI Key | AYMLFGGJXXPOLS-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(3-chloro-4-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide, reflects its dual heterocyclic system: a pyrido[1,2-a]pyrimidine scaffold substituted at position 3 with a carboxamide group and at position 7 with a methyl group. The aryl component of the carboxamide is a 3-chloro-4-methylphenyl moiety, introducing steric and electronic complexity.
Table 1: Physicochemical Properties
The fused pyrido-pyrimidine system creates a planar, conjugated structure that facilitates π-π stacking interactions with biological targets. The chloro substituent at the meta position of the phenyl ring enhances lipophilicity, while the methyl groups at positions 4 (phenyl) and 7 (pyrido) modulate solubility and metabolic stability .
Spectral Characterization
Although experimental spectral data for this specific compound remain unpublished, analogous pyrido-pyrimidine derivatives exhibit characteristic signals in NMR and mass spectrometry:
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¹H NMR: Pyrimidine ring protons resonate between δ 6.5–8.5 ppm, while methyl groups appear as singlets near δ 2.3–2.7 ppm .
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¹³C NMR: The carbonyl carbon (C=O) of the pyrimidinone ring typically shows a signal at δ 160–165 ppm .
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MS: Molecular ion peaks align with the exact mass of 327.77, with fragmentation patterns dominated by loss of the carboxamide group (-CONHAr) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound’s synthesis involves multi-step organic reactions, typically beginning with the construction of the pyrido[1,2-a]pyrimidine core. A plausible route includes:
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Cyclocondensation: Reacting 2-aminopyridine derivatives with β-ketoesters to form the pyrimidinone ring.
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Carboxamide Formation: Coupling the pyrido-pyrimidine carboxylic acid with 3-chloro-4-methylaniline using activating agents like HATU or EDCI .
Critical factors influencing yield and purity include:
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Temperature control during cyclization (optimized at 80–100°C)
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Solvent selection (polar aprotic solvents like DMF improve carboxamide coupling)
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | DMF, 90°C, 12 hr | 65–70 |
| Amidation | EDCI, HOBt, DCM, rt, 24 hr | 50–55 |
Reactivity Profile
The compound undergoes reactions typical of its functional groups:
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Pyrimidinone Ring: Susceptible to nucleophilic attack at the 4-position carbonyl, enabling derivatization.
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Carboxamide: Hydrolyzes under acidic conditions to the corresponding carboxylic acid .
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Chloro Substituent: Participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity and Mechanism
Antimicrobial Effects
The chloro and methyl substituents enhance membrane permeability in Gram-positive bacteria. Against Staphylococcus aureus, analogs showed MIC values of 4–8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL) . Activity correlates with:
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Disruption of cell wall synthesis (penicillin-binding protein inhibition)
Anti-Inflammatory and Antioxidant Properties
In vitro assays using red blood cell membranes demonstrated 60–75% inhibition of hemolysis at 100 μM concentrations for related compounds, suggesting membrane-stabilizing effects . Free radical scavenging activity (DPPH assay) reached 82% at 50 μM, comparable to ascorbic acid .
Pharmacokinetic Considerations
Absorption and Distribution
The compound’s calculated logP of 3.2 predicts moderate blood-brain barrier permeability. Molecular dynamics simulations suggest high plasma protein binding (>90%) due to aromatic stacking with albumin .
Metabolism and Excretion
In silico metabolism predictions (SwissADME) identify primary pathways:
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Phase I: Hydroxylation of the methyl groups (CYP3A4-mediated)
Future Directions and Challenges
While preclinical data are encouraging, critical gaps remain:
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In Vivo Toxicology: No published studies on acute/chronic toxicity profiles.
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Formulation Development: Poor aqueous solubility (predicted <0.1 mg/mL) necessitates nanoparticle delivery systems.
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Target Validation: CRISPR-Cas9 screening needed to confirm putative targets like topoisomerase IIα.
Ongoing research should prioritize structure-activity relationship (SAR) studies to optimize potency against drug-resistant cancers and biofilm-forming pathogens. The compound’s modular synthesis platform enables rapid generation of derivatives for high-throughput screening campaigns.
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